2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHANAMINE HYDRATE HYDROCHLORIDE
Overview
Description
2-(5-Chloro-2-methyl-1H-indol-3-yl)ethanamine hydrate hydrochloride is a derivative of tryptamine. This compound is known for its ability to inhibit the NMDA receptor in a voltage-dependent manner . It is also used in the synthesis of novel pim-1 kinase competitive inhibitors targeting fluorescently labeled substrate peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrate hydrochloride, often involves the construction of the indole ring system. This can be achieved through various methods, such as the Fischer indole synthesis, Bartoli indole synthesis, and the Leimgruber-Batcho indole synthesis . These methods typically involve the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-methyl-1H-indol-3-yl)ethanamine hydrate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding indole-3-carboxylic acids.
Reduction: Formation of indole-3-ethanamine derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
2-(5-Chloro-2-methyl-1H-indol-3-yl)ethanamine hydrate hydrochloride has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through inhibition of the NMDA receptor in a voltage-dependent manner . This inhibition can modulate synaptic transmission and plasticity, which are crucial for learning and memory processes. The molecular targets include the NMDA receptor subunits, and the pathways involved are related to calcium ion influx and downstream signaling cascades .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methyltryptamine: Another derivative of tryptamine with similar inhibitory effects on the NMDA receptor.
Indole-3-ethanamine: A simpler indole derivative with various biological activities.
Indole-3-carboxylic acid: An oxidation product of indole derivatives with distinct chemical properties.
Uniqueness
2-(5-Chloro-2-methyl-1H-indol-3-yl)ethanamine hydrate hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit the NMDA receptor in a voltage-dependent manner sets it apart from other indole derivatives .
Properties
IUPAC Name |
2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2.ClH.H2O/c1-7-9(4-5-13)10-6-8(12)2-3-11(10)14-7;;/h2-3,6,14H,4-5,13H2,1H3;1H;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQWHXLQYYXTAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN.O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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